molecular formula C31H39NO10 B13855556 methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine

methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine

Cat. No.: B13855556
M. Wt: 585.6 g/mol
InChI Key: SRZOUSVOBHGRNY-SNLJPOPJSA-N
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Description

Methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine is a complex organic compound with a unique structure It is characterized by multiple hydroxyl groups, a tetracene backbone, and a methyl ester functional group

Preparation Methods

The synthesis of methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of the tetracene backbone, followed by the introduction of the hydroxyl groups and the methyl ester functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

Methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent. In medicine, it could be explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the tetracene backbone play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate can be compared with other similar compounds, such as other tetracene derivatives or compounds with similar functional groups. Some similar compounds include methyl (1R,2R,4S)-2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenecarboxylate . The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H39NO10

Molecular Weight

585.6 g/mol

IUPAC Name

methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine

InChI

InChI=1S/C29H32O10.C2H7N/c1-5-29(36)11-18(39-19-9-12(2)24(31)13(3)38-19)21-15(23(29)28(35)37-4)10-16-22(27(21)34)26(33)20-14(25(16)32)7-6-8-17(20)30;1-3-2/h6-8,10,12-13,18-19,23-24,30-31,34,36H,5,9,11H2,1-4H3;3H,1-2H3/t12-,13-,18-,19-,23-,24-,29+;/m0./s1

InChI Key

SRZOUSVOBHGRNY-SNLJPOPJSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)C)O.CNC

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)C)O.CNC

Origin of Product

United States

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